N-(2-Morpholin-4-yl-phenyl)-succinamic acid
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Overview
Description
N-(2-Morpholin-4-yl-phenyl)-succinamic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a succinamic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholin-4-yl-phenyl)-succinamic acid typically involves the reaction of 2-(morpholin-4-yl)aniline with succinic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the amide bond between the aniline and the succinic anhydride, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Morpholin-4-yl-phenyl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-Morpholin-4-yl-phenyl)-succinamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Morpholin-4-yl-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Morpholin-4-yl-phenyl)-acetamide
- N-(2-Morpholin-4-yl-phenyl)-propionamide
Uniqueness
N-(2-Morpholin-4-yl-phenyl)-succinamic acid is unique due to the presence of the succinamic acid moiety, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-(2-morpholin-4-ylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(5-6-14(18)19)15-11-3-1-2-4-12(11)16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYBWLBMPKMLPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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